2-(Quinolin-4-YL)ethanol
Overview
Description
2-(Quinolin-4-YL)ethanol is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit a wide range of biological and pharmacological activities . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in biological function . For instance, some quinoline derivatives have been found to inhibit lysozyme and β-glucuronidase release .
Biochemical Pathways
Quinoline derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study on a quinoline derivative reported about 100% human oral absorption and satisfied lipinski’s rule of five .
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological and pharmacological activities .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-YL)ethanol typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which can be obtained through various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or Friedländer synthesis.
Functionalization: The quinoline is then functionalized at the fourth position to introduce a suitable leaving group, such as a halide (e.g., bromine or chlorine).
Nucleophilic Substitution: The functionalized quinoline undergoes a nucleophilic substitution reaction with an appropriate nucleophile, such as ethanol, under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-4-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoline-4-carboxylic acid or quinoline-4-aldehyde.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(Quinolin-4-YL)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic applications.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
2-(Quinolin-4-YL)ethanol can be compared with other quinoline derivatives:
Similar Compounds: 2-(6-Substituted quinolin-4-YL)-1-alkoxypropan-2-ol, 4-Hydroxy-2-quinolones, and quinolinyl-pyrazoles.
Uniqueness: The presence of the ethanol group at the second position of the quinoline ring makes this compound unique in terms of its reactivity and potential applications. It offers a versatile scaffold for the synthesis of various biologically active compounds.
Properties
IUPAC Name |
2-quinolin-4-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7,13H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVLXOUOWEPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480605 | |
Record name | 2-(QUINOLIN-4-YL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55908-35-5 | |
Record name | 4-Quinolineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55908-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(QUINOLIN-4-YL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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